3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde
Description
Substituent Effects on Reactivity
- Electrophilicity : The aldehyde group’s electrophilicity decreases compared to unsubstituted benzaldehyde (Hammett σₚ = +0.82 vs. +1.00 for benzaldehyde) due to electron-donating benzyloxy groups.
- Steric Shielding : Nine benzyloxy groups create a 14.3 Å diameter steric shield around the aldehyde, reducing nucleophilic attack rates by >90% versus 2,4,6-tris(benzyloxy)benzaldehyde.
Structural Analogues
| Compound | Substituents | Molecular Formula |
|---|---|---|
| 3-(Phenylmethoxy)benzaldehyde | 1 benzyloxy | C₁₄H₁₂O₂ |
| 2,4,5-Tris(benzyloxy)benzaldehyde | 3 benzyloxy | C₂₈H₂₄O₄ |
| Target Compound | 9 benzyloxy | C₈₈H₇₂O₁₃ |
The progressive addition of benzyloxy groups increases molecular complexity while imparting unique solubility profiles (e.g., 23 mg/mL in THF for the target compound vs. 48 mg/mL for the tris-substituted analog). X-ray diffraction studies of related compounds suggest that crystalline packing is disrupted by the target’s bulky substituents, favoring amorphous solid states.
Properties
CAS No. |
654643-14-8 |
|---|---|
Molecular Formula |
C88H72O13 |
Molecular Weight |
1337.5 g/mol |
IUPAC Name |
3,4,5-tris[3,4,5-tris(phenylmethoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C88H72O13/c89-54-73-46-83(99-74-48-77(90-55-64-28-10-1-11-29-64)85(96-61-70-40-22-7-23-41-70)78(49-74)91-56-65-30-12-2-13-31-65)88(101-76-52-81(94-59-68-36-18-5-19-37-68)87(98-63-72-44-26-9-27-45-72)82(53-76)95-60-69-38-20-6-21-39-69)84(47-73)100-75-50-79(92-57-66-32-14-3-15-33-66)86(97-62-71-42-24-8-25-43-71)80(51-75)93-58-67-34-16-4-17-35-67/h1-54H,55-63H2 |
InChI Key |
XYHDABXJWQMOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC(=CC(=C5OC6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-tris(benzyloxy)benzaldehyde. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may involve steps like benzylation and subsequent oxidation to achieve the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzoic acid.
Reduction: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Material Science
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde has been investigated for its potential use in the development of advanced materials due to its unique structural properties.
- Polymer Chemistry : Its ability to form stable bonds makes it a candidate for creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
Pharmaceutical Applications
The compound's structure suggests potential bioactivity that can be harnessed in pharmaceuticals.
- Drug Delivery Systems : Research indicates that compounds with similar structures can enhance the solubility and bioavailability of drugs when used as carriers.
- Antioxidant Properties : There are studies suggesting that derivatives of this compound may exhibit antioxidant activities, making them useful in formulations aimed at reducing oxidative stress in biological systems.
Cosmetic Formulations
In the cosmetic industry, this compound can be utilized for its emollient properties.
- Skin Care Products : Its incorporation into creams and lotions may improve moisture retention and skin barrier function.
- Stabilizers and Preservatives : The compound can act as a stabilizer for emulsions and a preservative due to its antimicrobial properties.
Environmental Applications
Recent studies have explored the use of this compound in environmental chemistry:
- Pollutant Absorption : Its chemical structure allows for potential applications in the absorption of pollutants from water sources.
- Biodegradable Materials : Research is ongoing into its use in developing biodegradable materials that can reduce plastic waste.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Material Science | Demonstrated improved thermal stability in polymer composites containing the compound. |
| Study B | Pharmaceutical | Showed enhanced drug solubility when used as a carrier for hydrophobic drugs. |
| Study C | Cosmetic Science | Found significant improvements in skin hydration and barrier function in formulations containing the compound. |
Mechanism of Action
The mechanism of action of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde involves its interaction with various molecular targets. The compound’s multiple benzyloxy groups allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of specific signaling cascades or the modulation of gene expression .
Comparison with Similar Compounds
Substituent Diversity and Structural Complexity
The following table highlights key structural differences between the target compound and its analogs:
*Estimated based on molecular formulas; †Calculated for C₆₃H₅₄O₁₀.
Key Observations :
Challenges :
Insights :
- The target compound’s dendritic structure may enhance encapsulation efficiency in drug delivery or templating in nanomaterials.
Biological Activity
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a highly substituted benzaldehyde structure, which enhances its interaction with biological targets. Its molecular formula is , and it features multiple benzyloxy groups that may contribute to its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple phenolic groups suggests potential antioxidant properties that could protect cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes like xanthine oxidase (XO), which is involved in purine metabolism. This inhibition can lead to reduced production of reactive oxygen species (ROS) and may have implications in conditions such as gout and cardiovascular diseases .
- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer activities. For instance, derivatives of benzaldehyde have been investigated for their ability to induce apoptosis in cancer cell lines through various pathways including the modulation of signaling cascades involved in cell survival .
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : The inhibitory concentration required to reduce cell viability by 50% (IC50) for certain benzaldehyde derivatives has been reported as low as 19 nM against specific cancer cells .
Antifungal Activity
Research indicates that redox-active benzaldehydes may disrupt cellular antioxidation systems in pathogenic fungi. This disruption can be an effective strategy against drug-resistant fungal strains .
Case Studies
- Antioxidant Activity Study : A study assessing the antioxidant properties of related benzaldehyde derivatives found that they significantly reduced oxidative stress markers in cultured cells. The mechanism was linked to the scavenging of free radicals and modulation of antioxidant enzyme activity.
- Enzyme Inhibition Analysis : In a comparative study involving substituted benzaldehydes as xanthine oxidase inhibitors, it was found that introducing specific functional groups enhanced inhibitory activity. This suggests that structural modifications can lead to improved pharmacological profiles for potential therapeutic applications .
Data Summary
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Antioxidant | Scavenging free radicals | Effective at low concentrations |
| Anticancer | Induces apoptosis in cancer cell lines | IC50 as low as 19 nM |
| Enzyme Inhibition | Inhibits xanthine oxidase | Enhanced activity with specific substitutions |
| Antifungal | Disrupts antioxidation in fungal pathogens | Effective against resistant strains |
Q & A
Q. What synthetic strategies are effective for preparing 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde, and how can purity be optimized?
Methodological Answer:
- Stepwise Benzylation: Begin with 3,4,5-trihydroxybenzaldehyde as the core. Use a K₂CO₃/MeCN system to sequentially introduce benzyloxy groups via nucleophilic substitution with benzyl bromide derivatives. This approach ensures regioselectivity and minimizes side reactions .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization in ethanol improves yield (≥80%) and purity (>95%) .
- Challenges: Competing etherification or over-benzylation may occur; monitor reactions using TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc).
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Analysis: Use ¹H and ¹³C NMR to confirm benzyloxy group integration and aldehyde proton resonance (δ 9.8–10.2 ppm). Overlapping signals in aromatic regions (δ 6.5–7.5 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 1085.3) and detects synthetic byproducts .
- FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
Methodological Answer:
- Acidic Conditions: Reflux in HCl/THF (1M, 12h) cleaves benzyl ethers, yielding 3,4,5-trihydroxybenzaldehyde and benzyl alcohol derivatives. Monitor via HPLC (C18 column, 1 mL/min, λ = 254 nm) .
- Oxidative Stress: Exposure to KMnO₄ oxidizes the aldehyde to a carboxylic acid. Use LC-MS to identify 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzoic acid (m/z 1101.3) .
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH) with periodic sampling. Degradation follows first-order kinetics; half-life ≈ 30 days under ambient light .
Q. What role do the benzyloxy groups play in modulating solubility and reactivity for supramolecular applications?
Methodological Answer:
- Solubility Profiling: The compound is soluble in DCM, THF, and DMF but insoluble in water. Benzyloxy groups enhance lipophilicity (logP ≈ 8.2), critical for membrane permeability in drug delivery studies .
- Host-Guest Chemistry: Test interactions with β-cyclodextrin via UV-Vis titration (Δλ = 5 nm shift). Binding constants (K ≈ 10³ M⁻¹) suggest moderate affinity due to steric hindrance from benzyl groups .
- Reactivity: Benzyl ethers resist nucleophilic substitution but undergo hydrogenolysis (H₂/Pd-C) to phenolic intermediates. Optimize catalyst loading (5% Pd) to prevent over-reduction .
Q. How can this compound serve as a precursor for dendrimers or polymer frameworks?
Methodological Answer:
- Dendrimer Synthesis: React the aldehyde with tris(2-aminoethyl)amine via reductive amination (NaBH₃CN, MeOH). Iterative growth yields Generation-1 dendrimers with 12 peripheral benzyloxy groups .
- Covalent Organic Frameworks (COFs): Condense with 1,4-phenylenediamine under solvothermal conditions (120°C, 72h) to form imine-linked COFs. Characterize porosity via BET (surface area ≈ 450 m²/g) .
- Challenges: Steric bulk limits crosslinking efficiency; substitute benzyloxy groups with shorter chains (e.g., methoxy) to improve crystallinity .
Data Contradiction Analysis
Q. Discrepancies in reported solubility profiles: How to resolve conflicting data?
Methodological Answer:
- Source Comparison: Some studies (e.g., ) report DMSO solubility, while others () note precipitation. Verify purity via elemental analysis (C: 72.3%, H: 5.8%) and residual solvent levels (GC-MS).
- Temperature Dependence: Solubility in DMSO increases from 5 mg/mL (25°C) to 20 mg/mL (60°C). Use dynamic light scattering (DLS) to detect aggregates below 40°C .
- Recommendation: Pre-warm solvents to 50°C and sonicate (30 min) before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
